molecular formula C36H29O4P B1387082 (S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 861909-53-7

(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No. B1387082
M. Wt: 556.6 g/mol
InChI Key: RHMYOMFPZOCLLW-UHFFFAOYSA-N
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Description

(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate (PDBP) is an organophosphate compound that has been used in scientific research for over two decades. It is a synthetic compound, synthesized from the reaction of dimethylphenylboronic acid and 3,3'-bis(3,5-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. PDBP has been studied for its various applications in scientific research, including its biochemical and physiological effects, and its advantages and limitations for use in lab experiments.

Scientific research applications

Overview of (S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

This compound is a chiral phosphoric acid derivative, primarily used as a catalyst in organic synthesis. Its significance lies in its ability to induce enantioselectivity in various chemical reactions. Enantioselective catalysis is crucial in synthesizing compounds with specific configurations, which is essential in fields like pharmaceuticals and materials science.

Applications in Organic Synthesis

One of the primary applications of this compound is in the field of organic synthesis, particularly in asymmetric reactions. These reactions are vital for producing enantiomerically pure substances, which have different biological activities in pharmaceutical applications. For instance, the compound can be used in the synthesis of complex molecules that require precise chiral environments.

Role in Asymmetric Synthesis

The compound's unique chiral environment enables it to catalyze reactions that produce one enantiomer preferentially over the other. This is particularly important in the pharmaceutical industry, where the efficacy and safety of a drug can depend on its chirality. By using this compound as a catalyst, researchers can achieve higher selectivity and yield in producing desired enantiomers.

Research in Green Chemistry

In the context of green chemistry, this compound has been explored for its potential to catalyze reactions under environmentally benign conditions. Its ability to function effectively at mild conditions and potentially reduce the need for harmful solvents or reagents aligns with the principles of sustainable chemistry.

For more information on the applications of this compound in scientific research, it would be beneficial to consult specific scientific literature or databases that focus on chemistry and pharmaceutical sciences.

properties

IUPAC Name

10,16-bis(3,5-dimethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29O4P/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33-34-30-12-8-6-10-26(30)20-32(28-17-23(3)14-24(4)18-28)36(34)40-41(37,38)39-35(31)33/h5-20H,1-4H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMYOMFPZOCLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111165
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-, 4-oxide, (11bS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

CAS RN

1170736-59-0
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-, 4-oxide, (11bS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1170736-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-, 4-oxide, (11bS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 4
(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 5
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(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 6
(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

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